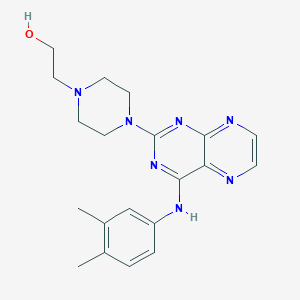
2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have synthesized various derivatives and analogs related to the core structure of "2-(4-(4-((3,4-Dimethylphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol", exploring their potential in biological applications. For instance, compounds with a similar structural motif have shown antimicrobial and anti-proliferative activities against a range of bacteria, fungi, and cancer cell lines (L. H. Al-Wahaibi et al., 2021). Another study focused on the synthesis of novel piperazine derivatives , highlighting their efficacy in antimicrobial studies, indicating the broad potential of these compounds in pharmaceutical research (R. Rajkumar et al., 2014).
Material Science and Polymer Chemistry
The compound and its derivatives have also found applications in material science and polymer chemistry. For example, polyamides containing uracil and adenine as side groups were synthesized using a process that includes piperazine, showcasing the versatility of piperazine-based compounds in creating polymers with specific functionalities (M. Hattori et al., 1979).
Antitumor and Cytotoxic Activities
Further research has highlighted the antitumor and cytotoxic activities of piperazine-based tertiary amino alcohols and their derivatives, suggesting their potential in developing new cancer therapies (N. Z. Hakobyan et al., 2020). This is complemented by studies on 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, which also showed significant cytotoxic activity, underscoring the importance of such compounds in medicinal chemistry (M. Vosooghi et al., 2010).
Pharmacokinetics and Drug Metabolism
Investigations into the metabolism of related compounds in human liver microsomes have provided insights into their pharmacokinetic behaviors, crucial for drug development and safety assessment (Mette G. Hvenegaard et al., 2012).
Antifungal and Anticoagulant Properties
Novel compounds with a similar structural backbone have been assessed for antifungal properties and solubility thermodynamics , important for their development as antifungal agents (T. Volkova et al., 2020). Additionally, the anticoagulant activity of certain derivatives points to their potential use in treating coagulant disorders, further showcasing the compound's versatility in medicinal applications (S. Santhisudha et al., 2017).
Mecanismo De Acción
Target of Action
It contains a pteridine moiety, which is known to be involved in various biological processes . Pteridine derivatives are widespread and serve as biological pigments and enzyme cofactors .
Mode of Action
Compounds with similar structures, such as imatinib, have been shown to inhibit the activity of tyrosine kinases . These enzymes play a crucial role in many cellular processes, including cell growth and division. Inhibition of these enzymes can lead to the suppression of these processes, which can be beneficial in conditions like cancer .
Biochemical Pathways
Pteridine derivatives are known to be involved in various biosynthetic pathways . For instance, they play a role in the synthesis of folic acid, a crucial vitamin involved in DNA synthesis and repair .
Result of Action
Based on the known effects of similar compounds, it may inhibit the activity of certain enzymes, leading to the suppression of cell growth and division .
Propiedades
IUPAC Name |
2-[4-[4-(3,4-dimethylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-14-3-4-16(13-15(14)2)23-19-17-18(22-6-5-21-17)24-20(25-19)27-9-7-26(8-10-27)11-12-28/h3-6,13,28H,7-12H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRUHFNKAQVUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

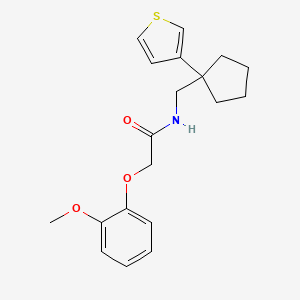
![2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine](/img/structure/B2997783.png)
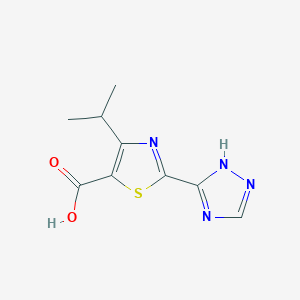

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)
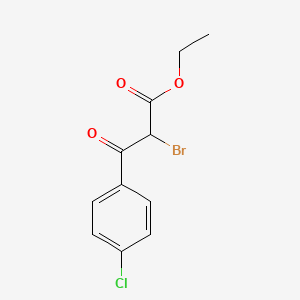
![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)
![1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2997793.png)
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)
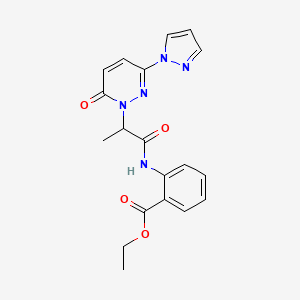
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
